Triacsin A -

Triacsin A

Catalog Number: EVT-1568142
CAS Number:
Molecular Formula: C11H19N3O
Molecular Weight: 209.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Triacsin A is a natural product found in Streptomyces and Kitasatospora aureofaciens with data available.
Source

Triacsin A is produced by certain strains of microorganisms, notably Streptomyces species. These bacteria are well-known for their ability to synthesize a wide range of bioactive compounds, including antibiotics and other secondary metabolites. The biosynthesis of Triacsin A involves a series of enzymatic reactions that lead to the formation of its distinctive N-hydroxytriazene moiety, which is crucial for its biological activity .

Classification

Triacsin A can be classified as a secondary metabolite due to its origin from microbial biosynthesis. It falls under the category of nitrogen-containing compounds, specifically those featuring NN bonds, which are relatively rare in natural products. This classification highlights its significance in the study of natural product chemistry and enzymatic processes involved in nitrogen bond formation .

Synthesis Analysis

Methods

The synthesis of Triacsin A involves a complex biosynthetic pathway that has been elucidated through various biochemical studies. The key steps include:

  1. Precursor Feeding: Isotopically labeled precursors are fed to the producing organisms to trace the incorporation of specific atoms into the final product.
  2. Mutagenesis: Genetic modifications are performed on the producing strains to identify essential genes involved in the biosynthesis.
  3. Enzyme Characterization: Specific enzymes responsible for catalyzing key reactions in the biosynthetic pathway are isolated and characterized using high-performance liquid chromatography and mass spectrometry techniques.

Technical Details

The biosynthetic pathway for Triacsin A includes the formation of two NN bonds, which are catalyzed by specialized enzymes such as glycine N-hydroxylase and a series of acyltransferases . These enzymes facilitate the conversion of amino acid precursors into the N-hydroxytriazene structure characteristic of Triacsin A.

Molecular Structure Analysis

Structure

The molecular structure of Triacsin A features an N-hydroxytriazene core, which is crucial for its biological activity. The compound's structure can be represented as follows:

  • Molecular Formula: C₁₃H₁₈N₄O
  • Molecular Weight: 250.31 g/mol

Data

The structural analysis has been supported by techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the presence of specific functional groups and bonding arrangements within the molecule .

Chemical Reactions Analysis

Reactions

Triacsin A undergoes several chemical reactions that contribute to its biological activity:

  1. Inhibition of Acyl-CoA Synthetase: Triacsin A acts as a selective inhibitor of acyl-CoA synthetase, leading to decreased lipid synthesis in cells.
  2. Formation of N-Hydroxytriazene Moiety: The compound's unique structure is formed through enzymatic reactions involving nitrogen incorporation and hydroxylation processes.

Technical Details

The inhibition mechanism involves binding to the active site of acyl-CoA synthetase, preventing substrate access and subsequent lipid synthesis . This action has been demonstrated through various biochemical assays that measure lipid production in treated cells.

Mechanism of Action

Process

The mechanism by which Triacsin A exerts its effects involves several steps:

  1. Binding: Triacsin A binds to acyl-CoA synthetase with high affinity.
  2. Inhibition: This binding prevents the enzyme from catalyzing the conversion of fatty acids into acyl-CoA derivatives.
  3. Resulting Effects: The inhibition leads to reduced levels of triacylglycerols and cholesterol esters in cells, contributing to its potential anti-atherogenic properties .

Data

Studies have shown that administration of Triacsin A results in significant reductions in lipid droplet formation within macrophages, indicating its efficacy as a lipid synthesis inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Triacsin A is typically a white crystalline solid.
  • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Triacsin A's reactivity is primarily attributed to its functional groups, which participate in hydrogen bonding and interactions with biological macromolecules.

Relevant analyses include spectroscopic methods that confirm these properties and provide insights into its behavior under various conditions .

Applications

Scientific Uses

Triacsin A has several applications in scientific research:

  1. Biochemical Research: It serves as a tool for studying lipid metabolism and the role of acyl-CoA synthetase in cellular processes.
  2. Pharmacological Studies: Due to its inhibitory effects on lipid synthesis, it is being investigated for potential therapeutic uses in treating metabolic disorders such as obesity and atherosclerosis.
  3. Natural Product Chemistry: The study of Triacsin A contributes to understanding nitrogen bond formation in natural products, paving the way for synthetic applications and biotechnological innovations .
Chemical Identity and Structural Characterization of Triacsin A

Molecular Structure and N-Hydroxytriazene Pharmacophore

Triacsin A is a specialized metabolite produced by Streptomyces aureofaciens, characterized by an 11-carbon polyunsaturated alkyl chain terminated by a chemically unique N-hydroxytriazene moiety (N-OH-N=N-) [1] [4]. This pharmacophore consists of three consecutive nitrogen atoms forming two N-N bonds, a structural motif absent in all other known natural products [1] [3]. The core molecular formula is C₂₄H₃₄N₄O₃, with the N-hydroxytriazene group conferring acidic properties due to the ionizable N-hydroxy group (pKa ~7.2), allowing the compound to mimic fatty acids during enzymatic interactions [3] [7].

Key structural features include:

  • Conjugated polyene system: The alkyl chain contains specific cis double bonds (Δ²,⁴,⁷) that adopt a bent conformation critical for biological activity [2] [8].
  • Planar N-hydroxytriazene: This group enables hydrogen bonding with acyl-CoA synthetases (ACS) and exhibits photoisomerization sensitivity [1] [4].
  • Chemical instability: The triazene linkage decomposes under physiological conditions (t₁/₂ < 48 hours at 25°C), limiting experimental handling [1] [4].

Table 1: Functional Groups in Triacsin A

Structural RegionChemical AttributesFunctional Role
N-HydroxytriazeneN-OH-N=N- linkage; planarPharmacophore; ACS inhibition
Polyunsaturated chain(2E,4E,7E)-undecatrienylSubstrate mimicry
Terminal alkyl groupHydrophobic C11 chainMembrane anchoring

Biosynthetic Pathways and Enzymatic Assembly

The biosynthesis of Triacsin A is governed by a conserved 32-gene cluster (tri1–tri32) in S. aureofaciens, featuring enzymatic machinery for two key processes: alkyl chain assembly and N-hydroxytriazene construction [1] [4].

N-N Bond Formation

The N-hydroxytriazene moiety is assembled through sequential N-N bond formations:1. Hydrazine Synthesis:- Tri26 hydroxylates L-lysine to form N⁶-hydroxylysine.- Tri28 (a bifunctional enzyme with cupin and methionyl-tRNA synthetase domains) couples N⁶-hydroxylysine with glycine to generate N⁶-(carboxymethylamino)lysine, forming the first N-N bond [1] [4].- Tri27 oxidatively cleaves this intermediate to yield hydrazinoacetic acid (HAA), a key building block.2. Nitrosation and Triazene Formation:- HAA is activated by Tri29 (an AMP-ligase) and loaded onto the acyl carrier protein Tri30.- Tri17 (an ATP-dependent nitrite-utilizing enzyme) catalyzes N-nitrosation using nitrite derived from aspartate (processed by Tri16/Tri21) [1].- Spontaneous cyclization forms the N-hydroxytriazene moiety on the ACP-bound intermediate.

Polyketide Assembly and Modification

The alkyl chain is built by iterative modular polyketide synthases (PKS) including ketosynthases (Tri5, Tri8, Tri14), dehydratases (Tri7, Tri13), and a ketoreductase (Tri6) [4]. Crucially, the N-hydroxytriazene moiety acts as a starter unit for PKS elongation rather than a chain terminator, confirmed by the isolation of carboxylate intermediate 5 (C₁₂H₁₃N₃O₃) in Δtri9–tri10 mutants [1]. Decarboxylation by Tri10 (a UbiD-like decarboxylase) requires prFMN cofactor activation by Tri9, shortening the chain to 11 carbons [1].

Table 2: Key Enzymes in Triacsin A Biosynthesis

GeneEnzyme ClassFunctionEssentiality
tri28Cupin-metRS fusionCatalyzes 1st N-N bondRequired (Δmutant: zero yield)
tri17ATP-dependent nitrosaseForms 2nd N-N bondRequired
tri9–tri10Decarboxylase systemShortens alkyl chainRequired
tri26N-hydroxylaseHydroxylates lysineRequired

Comparative Analysis with Triacsin Congeners

Triacsin A is one of four naturally occurring triacsins (A–D), differing primarily in alkyl chain unsaturation patterns [4] [7]. Triacsin A exhibits a (2E,4E,7E)-undecatrienyl chain, while Triacsin C (the most studied congener) possesses a (2E,4E,7Z)-configuration [3] [7]. This geometric variation profoundly influences biological activity:

Structural and Functional Divergence

  • Inhibitory Potency: Triacsin C shows 130-fold greater inhibition against yeast acyl-CoA synthetase Faa2p (Kᵢ = 15 nM) than Triacsin A (Kᵢ = 2.0 μM) due to optimal cis double bond positioning at C7 [2] [6].
  • Metabolic Selectivity: Triacsin A moderately inhibits triacylglycerol synthesis (IC₅₀ = 5.5 μg/mL), whereas Triacsin C blocks cholesterol esterification and diglyceride synthesis [5] [7].
  • Biosynthetic Flexibility: S. tsukubaensis produces hydroxylated triacsin derivatives (e.g., compounds 5–8), indicating oxidoreductases (e.g., Tri15, Tri19) modify the alkyl post-assembly [4].

Table 3: Comparative Analysis of Triacsin Congeners

AttributeTriacsin ATriacsin CBiological Impact
Alkyl chain(2E,4E,7E)-undecatrienyl(2E,4E,7Z)-undecatrienylAltered ACS binding affinity
ACS Inhibition (Faa2p)Kᵢ = 2.0 μMKᵢ = 15 nMDifferential lipid metabolism block
SpecificityBroad ACS inhibitionSelective for Faa2p/Faa4pFaa2p-linked apoptosis blocked by Triacsin C only
Natural AbundanceMinor congenerMajor congener in S. tsukubaensis-

Pharmacophore Conservation

All triacsins retain the invariant N-hydroxytriazene group, confirming its role as the activity-determining pharmacophore. Modifications to this moiety abolish ACS inhibition, as demonstrated by synthetic analogs [2] [6]. The conservation of the tri26–tri31 gene cassette across triacsin producers underscores its non-negotiable role in N-hydroxytriazene biosynthesis [4].

Properties

Product Name

Triacsin A

IUPAC Name

N-[(Z)-[(2E,4E)-undeca-2,4-dienylidene]amino]nitrous amide

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

InChI

InChI=1S/C11H19N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-11H,2-6H2,1H3,(H,13,15)/b8-7+,10-9+,12-11-

InChI Key

ZEPDNBQRELJMRH-CPIUXLSQSA-N

Synonyms

triacsin A

Canonical SMILES

CCCCCCC=CC=CC=NNN=O

Isomeric SMILES

CCCCCC/C=C/C=C/C=N\NN=O

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